N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C20H20N2O5S and its molecular weight is 400.45. The purity is usually 95%.
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Scientific Research Applications
Antimalarial and Antiviral Applications
A study investigated the antimalarial activity of sulfonamide derivatives, including their ADMET properties and molecular docking studies against Plasmepsin-1 and Plasmepsin-2, enzymes crucial for malaria pathogenesis. Additionally, these compounds were evaluated for their potential against SARS-CoV-2 by docking studies on the main protease and Spike Glycoprotein, revealing promising antiviral capabilities (Fahim & Ismael, 2021).
Biological Active Sulfonamide Hybrids
Sulfonamides have been identified as a pivotal class of drugs with diverse pharmacological activities. Recent advances have focused on developing sulfonamide hybrids by combining sulfonamides with various active pharmaceutical ingredients to enhance their therapeutic efficacy. These hybrids have been explored for their antibacterial, anti-carbonic anhydrase, anti-obesity, and antitumor activities, showcasing the versatility of sulfonamide derivatives in drug development (Ghomashi et al., 2022).
Enzyme Inhibition for Therapeutic Applications
Research on N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives has highlighted moderate to promising activity against enzymes like butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). These findings indicate potential therapeutic applications in treating conditions associated with enzyme dysregulation, such as Alzheimer's disease and inflammatory disorders (Irshad et al., 2019).
Environmental Fate of Sulfonamides
A study on the environmental degradation of sulfonamides, specifically sulfaquinoxaline, under solar light irradiation, provided insights into the formation of byproducts. This research is crucial for understanding the environmental impact and fate of sulfonamide antibiotics, contributing to the development of strategies to mitigate their persistence in ecosystems (Le Fur et al., 2013).
Antimicrobial Resistance
Investigations into the crystal structure of the antibacterial drug target dihydropteroate synthase, inhibited by sulfonamides, shed light on the mechanism of action of these compounds. Understanding this mechanism is key to developing new sulfonamides that can overcome bacterial resistance, a growing concern in antimicrobial therapy (Achari et al., 1997).
Properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c23-19-6-3-14-11-15(10-13-2-1-7-22(19)20(13)14)21-28(24,25)16-4-5-17-18(12-16)27-9-8-26-17/h4-5,10-12,21H,1-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAXMKTWGFWLON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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